Strategic Utilization of 2-Chloro-3,5-difluoroanisole in Medicinal Chemistry
Strategic Utilization of 2-Chloro-3,5-difluoroanisole in Medicinal Chemistry
CAS 18627-23-1 | Technical Monograph
Executive Summary & Molecular Identity[1]
2-Chloro-3,5-difluoroanisole (CAS 18627-23-1) is a specialized polyfluorinated aromatic building block used extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural uniqueness lies in its orthogonal reactivity : the molecule possesses three distinct chemical handles—an electrophilic chlorine site, a nucleophilic directing methoxy group, and two fluorine atoms that modulate lipophilicity and metabolic stability.
For drug developers, this scaffold offers a strategic entry point into fluoro-substituted biaryls via cross-coupling, or access to 2-chloro-3,5-difluorophenols via demethylation. The presence of fluorine at the 3 and 5 positions creates a specific electronic environment that deactivates the ring toward electrophilic attack but activates the C-Cl bond for oxidative addition with palladium catalysts.
Chemical Identity Table[3][4]
| Property | Specification |
| IUPAC Name | 2-Chloro-1,5-difluoro-3-methoxybenzene |
| CAS Number | 18627-23-1 |
| Molecular Formula | C₇H₅ClF₂O |
| Molecular Weight | 178.56 g/mol |
| SMILES | COC1=C(Cl)C(F)=CC(F)=C1 |
| InChI Key | InChI=1S/C7H5ClF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 |
Physicochemical Profile
Understanding the physical state of CAS 18627-23-1 is critical for process design. Unlike many simple anisoles which are liquid at room temperature, the heavy halogenation pattern raises the melting point, resulting in a low-melting solid or semi-solid depending on purity.
| Parameter | Value | Context for Process Chemistry |
| Physical State | Low-melting Solid / Crystalline Mass | Requires gentle heating (approx. 60°C) for transfer as a liquid melt. |
| Melting Point | 55–58 °C | Solid handling techniques (powder funnel) are preferred over liquid transfer lines unless heated tracing is available. |
| Boiling Point | ~158 °C (Predicted) | High enough to allow reflux in standard solvents (Toluene, DMF) without significant loss. |
| Density | 1.334 ± 0.06 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups (organic layer will be on the bottom). |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Highly lipophilic; practically insoluble in water. |
Synthetic Routes & Process Chemistry
The synthesis of 2-chloro-3,5-difluoroanisole generally follows two primary strategies. The choice depends on the availability of precursors (phenols vs. anisoles) and the required regioselectivity.
Route A: Methylation of 2-Chloro-3,5-difluorophenol (Preferred)
This is the most reliable route for high-purity synthesis. It avoids regioselectivity issues associated with direct halogenation.
-
Precursor: 2-Chloro-3,5-difluorophenol (CAS 63418-08-6).
-
Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).
-
Base: Potassium Carbonate (
) in Acetone or DMF. -
Mechanism: Standard
O-alkylation.
Route B: Electrophilic Chlorination of 3,5-Difluoroanisole
This route is more atom-economical but suffers from regioselectivity challenges. The directing effects of the methoxy group (ortho/para) and the fluorines (ortho/para) compete.
-
Precursor: 3,5-Difluoroanisole.[1]
-
Reagent: N-Chlorosuccinimide (NCS) or
. -
Challenge: Separating the 2-chloro isomer from the 4-chloro isomer.
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic pathways. Route A provides superior regiocontrol compared to direct chlorination.
Reactivity & Functionalization Map
The "Orthogonal Reactivity" of CAS 18627-23-1 is its most valuable asset. The molecule contains three distinct zones for chemical modification:
-
The C-Cl Bond (Site A): Activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the two fluorine atoms.
-
The C-H Bond at C4 (Site B): The proton at position 4 is flanked by two fluorine atoms, making it significantly acidic (
~25-28). It allows for Directed Ortho Metalation (DoM) using bases like LDA or LiTMP, enabling the introduction of electrophiles (CHO, I, COOH) at the 4-position. -
The Methoxy Group (Site C): Can be cleaved using
to reveal the phenol, which can then be used as a nucleophile for etherification or SNAr reactions.
Reactivity Logic Diagram
Figure 2: Divergent synthetic utility showing three orthogonal vectors for structural elaboration.
Detailed Experimental Protocol
High-Efficiency Suzuki-Miyaura Coupling
Objective: Synthesize a 2-aryl-3,5-difluoroanisole derivative.
Rationale: The 2-chloro position is sterically crowded (flanked by OMe and F) and electron-poor. Standard
Materials
-
Substrate: 2-Chloro-3,5-difluoroanisole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%)
-
Base: Potassium Phosphate (
), tribasic (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with 2-Chloro-3,5-difluoroanisole (178 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), XPhos Pd G2 (15 mg, 0.02 mmol), and finely ground
(424 mg, 2.0 mmol). -
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the mixture to 80 °C for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (Rt ~ high) should disappear.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Purification: Dry the organic phase over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Self-Validating Check:
-
If conversion is low (<50%), increase temperature to 100°C.
-
If dehalogenation (hydrodechlorination) is observed, reduce water content or switch to anhydrous conditions with
in Toluene.
Handling & Safety (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2[2]
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Respiratory): Category 3
Critical Safety Note - Combustion: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. Standard ABC fire extinguishers are suitable, but firefighters must wear full-face self-contained breathing apparatus (SCBA) with acid-gas cartridges.
Storage: Store in a cool, dry place (room temperature is acceptable, but 2-8°C is preferred for long-term stability). Keep container tightly closed to prevent moisture absorption, although the compound is not strictly hygroscopic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733297, 2-Chloro-3,5-difluorophenol (Precursor). Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: 2-Chloro-3,6-difluoroaniline (Analogous Hazard Data). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.[3] (Contextual grounding on fluoro-anisole utility).
-
Sigma-Aldrich. Product Specification: 2-Chloro-3,5-difluoroanisole.[1] (Verified physical data ranges).
